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Compound of Interest

Compound Name:
4-Chloro-2-

(methylsulfonyl)benzaldehyde

Cat. No.: B1350005 Get Quote

This guide provides a detailed spectroscopic comparison of 4-Chloro-2-
(methylsulfonyl)benzaldehyde and its related derivatives. The analysis focuses on nuclear

magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-

Vis) spectroscopy, offering valuable insights for researchers in drug discovery and organic

synthesis. The objective is to delineate the structural nuances of these compounds through the

interpretation of their spectral data.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-Chloro-2-
(methylsulfonyl)benzaldehyde and a selection of its derivatives. These derivatives were

chosen to illustrate the electronic and structural effects of different substituents on the

benzaldehyde core.

1.1. ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The chemical shifts are highly sensitive to the electronic environment of the nuclei.

Table 1: ¹H and ¹³C NMR Data for 4-Chloro-2-(methylsulfonyl)benzaldehyde and Derivatives

(in CDCl₃)
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Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

4-Chloro-2-

(methylsulfonyl)benzaldehyde

Data not available in search

results. Expected signals:

aldehyde proton (~10 ppm),

aromatic protons (7.5-8.5

ppm), and methyl sulfonyl

protons (~3.2 ppm).

Data not available in search

results. Expected signals:

carbonyl (~190 ppm), aromatic

carbons (120-145 ppm), and

methyl sulfonyl carbon (~45

ppm).

4-Chlorobenzaldehyde[1]

9.99 (s, 1H, CHO), 7.82 (d,

J=8.5 Hz, 2H, Ar-H), 7.52 (d,

J=8.5 Hz, 2H, Ar-H)

190.9, 141.0, 134.7, 130.9,

129.5[2]

4-Methylbenzaldehyde

9.96 (s, 1H, CHO), 7.76 (d,

J=8.1 Hz, 2H, Ar-H), 7.35 (d,

J=7.9 Hz, 2H, Ar-H), 2.44 (s,

3H, CH₃)

191.9, 145.1, 134.4, 129.8,

129.7, 21.7

4-Nitrobenzaldehyde

10.15 (s, 1H, CHO), 8.41 (d,

J=8.3 Hz, 2H, Ar-H), 8.07 (d,

J=8.3 Hz, 2H, Ar-H)

190.3, 151.2, 140.2, 130.6,

124.3

2-Methoxybenzaldehyde

10.45 (s, 1H, CHO), 7.80 (dd,

J=7.7, 1.8 Hz, 1H, Ar-H), 7.55

(ddd, J=8.4, 7.4, 1.8 Hz, 1H,

Ar-H), 7.05 (td, J=7.5, 0.9 Hz,

1H, Ar-H), 6.99 (d, J=8.4 Hz,

1H, Ar-H), 3.86 (s, 3H, OCH₃)

189.4, 161.5, 135.7, 128.0,

124.5, 120.3, 111.4, 55.3[2]

Analysis: The position of the aldehyde proton (CHO) is consistently found downfield (9.9-10.5

ppm) due to the deshielding effect of the carbonyl group. In substituted benzaldehydes,

electron-withdrawing groups (like -NO₂) and electron-donating groups (like -OCH₃) significantly

alter the chemical shifts of the aromatic protons. The strong electron-withdrawing nature of the

nitro group in 4-nitrobenzaldehyde shifts the aromatic protons further downfield compared to 4-

chlorobenzaldehyde. Conversely, the electron-donating methoxy group in 2-

methoxybenzaldehyde causes a general upfield shift of the aromatic protons. The

methylsulfonyl group in the target molecule is strongly electron-withdrawing and would be

expected to cause a significant downfield shift of adjacent aromatic protons.
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1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

vibrations of their bonds.

Table 2: Key IR Absorption Frequencies (cm⁻¹) for Benzaldehyde Derivatives

Compound
C=O Stretch
(Aldehyde)

Aromatic C=C
Stretch

C-H Stretch
(Aldehyde)

Other Key
Bands

4-Chloro-2-

(methylsulfonyl)b

enzaldehyde

~1700-1710

(Expected)

~1585, ~1470

(Expected)

~2850, ~2750

(Expected)

S=O stretch:

~1350 & ~1150

(Expected)

Benzaldehyde[3]

[4]
~1705-1710 ~1500-1600 ~2820, ~2720

Aromatic C-H

stretch: ~3030

4-

Chlorobenzaldeh

yde

~1700 ~1588, ~1486 ~2860, ~2770
C-Cl stretch:

~823

4-

Nitrobenzaldehy

de

~1705 ~1600, ~1520 ~2860, ~2760
NO₂ stretch:

~1530 & ~1350

Analysis: The most prominent peak in the IR spectra of these aldehydes is the strong C=O

stretching vibration, which typically appears around 1700-1710 cm⁻¹.[3] The position of this

band is influenced by the electronic effects of the ring substituents. For 4-Chloro-2-
(methylsulfonyl)benzaldehyde, two strong absorptions are expected for the sulfonyl group

(S=O) around 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric). The characteristic

aldehyde C-H stretching appears as a pair of weaker bands (a Fermi doublet) between 2700

and 2900 cm⁻¹.[3][4]

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of molecular weight and structural features.
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Table 3: Mass Spectrometry Data (m/z) for Benzaldehyde Derivatives

Compound
Molecular
Formula

Molecular
Weight

Molecular Ion
(M⁺)

Key Fragment
Ions

4-Chloro-2-

(methylsulfonyl)b

enzaldehyde

C₈H₇ClO₃S[5] 218.66[5]

218/220

(Expected, ~3:1

ratio)

[M-H]⁺, [M-

CH₃]⁺, [M-

SO₂CH₃]⁺, [M-

Cl]⁺, [C₆H₄Cl]⁺

Benzaldehyde[6] C₇H₆O 106.12 106

105 [M-H]⁺, 77

[C₆H₅]⁺ (Base

Peak), 51

4-

Chlorobenzaldeh

yde[1]

C₇H₅ClO 140.57
140/142 (~3:1

ratio)

139/141 [M-H]⁺,

111/113 [M-

CHO]⁺, 75

[C₆H₄]⁺

Analysis: Compounds containing a chlorine atom exhibit a characteristic isotopic pattern for the

molecular ion peak (M⁺) and any chlorine-containing fragments. Due to the natural abundance

of ³⁵Cl and ³⁷Cl isotopes, two peaks appear, M⁺ and M+2, with a relative intensity ratio of

approximately 3:1. This pattern is expected for 4-Chloro-2-(methylsulfonyl)benzaldehyde
and is observed for 4-chlorobenzaldehyde. Common fragmentation pathways for

benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl radical

([M-CHO]⁺) to produce a stable phenyl cation or substituted phenyl cation.[6][7] For the title

compound, fragmentation would also likely involve cleavage of the methyl and sulfonyl groups.

1.4. UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of

wavelength, providing information about electronic transitions.

Table 4: UV-Vis Absorption Data for Benzaldehyde Derivatives
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Compound λₘₐₓ (nm) Type of Transition

4-Chloro-2-

(methylsulfonyl)benzaldehyde

Data not available. Expected

bands similar to substituted

benzaldehydes.

π → π* and n → π

Benzaldehyde[8] ~248, ~283
π → π (aromatic ring), n → π*

(C=O)

Nitrobenzaldehydes[9][10] ~250, ~300, ~350

π → π* (nitro & benzene), π →

π* (arene), n → π* (C=O &

NO₂)

Analysis: Benzaldehydes typically exhibit two main absorption bands.[8] A strong absorption

around 240-260 nm is attributed to the π → π* transition of the aromatic system, while a

weaker band at longer wavelengths (around 280-350 nm) corresponds to the n → π* transition

of the carbonyl group.[8][9][10] The exact positions and intensities of these bands are

influenced by the substituents on the benzene ring. Electron-withdrawing groups like nitro and

sulfonyl groups can cause a bathochromic (red) shift of the absorption bands.

Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of these compounds.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a

400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used

as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-Transform Infrared

(FTIR) spectrometer.[11] Samples can be analyzed as a thin film on a salt plate (for liquids),

as a KBr pellet (for solids), or in a suitable solvent.[12]

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization

(EI) source. The sample is introduced into the spectrometer, ionized by a high-energy

electron beam, and the resulting fragments are separated based on their mass-to-charge

ratio.
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UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded using a dual-beam

spectrophotometer. The compound is dissolved in a UV-transparent solvent, such as ethanol,

cyclohexane, or acetonitrile, and placed in a quartz cuvette.[9][10]

Visualization
Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and

characterization of a chemical compound.
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Caption: General workflow for spectroscopic characterization of organic compounds.

Structural Relationships of Benzaldehyde Derivatives

This diagram shows the structural relationship between the parent compound, 4-Chloro-2-
(methylsulfonyl)benzaldehyde, and its derivatives discussed in this guide.

Comparative Derivatives

4-Chloro-2-(methylsulfonyl)
benzaldehyde
(C₈H₇ClO₃S)

4-Chlorobenzaldehyde
(-SO₂CH₃ group absent)

Remove SO₂CH₃

at C2

4-Methylbenzaldehyde
(-Cl, -SO₂CH₃ replaced by -CH₃)

Modify Substituents

4-Nitrobenzaldehyde
(-Cl, -SO₂CH₃ replaced by -NO₂)

Modify Substituents

2-Methoxybenzaldehyde
(Illustrates ortho-substituent effect)

Modify Substituents

Click to download full resolution via product page

Caption: Structural relationships between the parent compound and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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